![molecular formula C10H15ClN2S B2617084 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine CAS No. 478064-75-4](/img/structure/B2617084.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

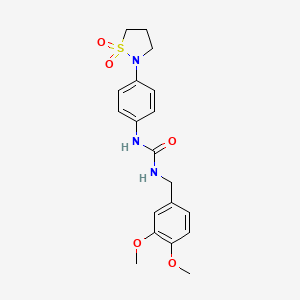

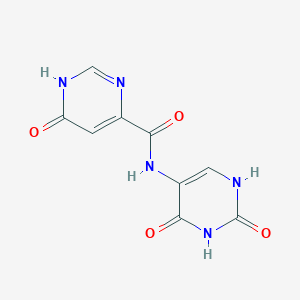

“1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine” is a chemical compound with the molecular formula C6H5ClN4S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine” includes a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The SMILES string of this compound is Clc2ncc(Cn1cncn1)s2 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine, focusing on six unique applications:

Pharmaceutical Development

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers explore its potential as a therapeutic agent for treating conditions such as neurological disorders, infections, and inflammatory diseases .

Neuropharmacology

In neuropharmacology, this compound is investigated for its effects on the central nervous system. Studies focus on its potential to modulate neurotransmitter systems, which could lead to the development of new treatments for psychiatric and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly valuable in this field .

Agricultural Chemistry

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine is also explored in agricultural chemistry for its potential as a pesticide or herbicide. Its chemical properties allow it to act on specific biological pathways in pests or weeds, providing a targeted approach to pest control. This application aims to develop more effective and environmentally friendly agricultural chemicals .

Material Science

In material science, this compound is studied for its potential use in the synthesis of novel materials. Its unique structure can be incorporated into polymers or other materials to enhance their properties, such as durability, flexibility, or resistance to environmental factors. Researchers are particularly interested in its applications in creating advanced materials for industrial use .

Analytical Chemistry

Analytical chemists utilize 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine as a reagent or standard in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other analytical methods. This application helps in the accurate identification and quantification of other compounds in complex mixtures .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes at the molecular level. This research can lead to the discovery of new biochemical pathways and potential therapeutic targets .

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

properties

IUPAC Name |

2-chloro-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2S/c1-8-2-4-13(5-3-8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSLAMLHLQUTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)

![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617022.png)